2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2-phenylethyl)acetamide
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Overview
Description
2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2-phenylethyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2-phenylethyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is then introduced via a nucleophilic substitution reaction, often using thiol reagents. The final step involves the acylation of the triazole derivative with an acetamide precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the triazole ring
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Scientific Research Applications
2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide .
- 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide .
Uniqueness
2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropyl group and the phenyl ring on the triazole moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties .
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[5-(3-hydroxypropyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenacylacetamide |
InChI |
InChI=1S/C21H22N4O3S/c26-13-7-12-19-23-24-21(25(19)17-10-5-2-6-11-17)29-15-20(28)22-14-18(27)16-8-3-1-4-9-16/h1-6,8-11,26H,7,12-15H2,(H,22,28) |
InChI Key |
NXGGIJQZDHOHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCO |
Origin of Product |
United States |
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